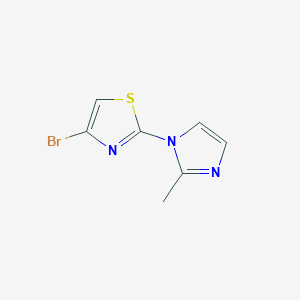

4-Bromo-2-(2-methylimidazol-1-yl)thiazole

Descripción general

Descripción

4-Bromo-2-(2-methylimidazol-1-yl)thiazole is a heterocyclic compound that contains both bromine and nitrogen atoms within its structureThe molecular formula of this compound is C7H6BrN3S, and it has a molecular weight of 244.11 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-methylimidazol-1-yl)thiazole typically involves the reaction of 2-methylimidazole with 4-bromothiazole. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common in industrial settings .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at position 4 serves as a primary site for nucleophilic substitution due to its electrophilic nature. This reaction is facilitated by polar aprotic solvents and mild bases.

Key examples:

| Reagents/Conditions | Product | Key Findings | References |

|---|---|---|---|

| Sodium methoxide (NaOMe), DMF, 80°C | 4-Methoxy-2-(2-methylimidazol-1-yl)thiazole | High regioselectivity at C4 observed | |

| Benzylamine, K₂CO₃, DMSO, 100°C | 4-(Benzylamino)-2-(2-methylimidazol-1-yl)thiazole | Amine acts as a soft nucleophile |

The reaction proceeds via an SNAr mechanism , with the electron-withdrawing thiazole ring enhancing the leaving-group ability of bromine. Computational studies suggest that the 2-methylimidazole group slightly increases electron density at C4, moderating reaction rates compared to unsubstituted bromothiazoles .

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling with boronic acids, enabling aryl/heteroaryl group introduction.

Optimized conditions:

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | Na₂CO₃ |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 90–110°C |

Example reaction:

this compound + Phenylboronic acid → 4-Phenyl-2-(2-methylimidazol-1-yl)thiazole

Yield: 78% (isolated).

This method has been employed to synthesize derivatives for antimicrobial screening, with electron-rich boronic acids showing higher coupling efficiency .

Metal-Halogen Exchange Reactions

The bromine atom undergoes lithium-halogen exchange at low temperatures, forming a reactive thiazolyl lithium intermediate.

Protocol:

-

Reagents: n-BuLi (−78°C, THF)

-

Electrophile: DMF, CO₂, or alkyl halides

-

Intermediate: 4-Lithio-2-(2-methylimidazol-1-yl)thiazole

Applications:

| Electrophile | Product | Yield |

|---|---|---|

| DMF | 4-Formyl-2-(2-methylimidazol-1-yl)thiazole | 65% |

| I₂ | 4-Iodo-2-(2-methylimidazol-1-yl)thiazole | 82% |

The methylimidazole group stabilizes the lithiated intermediate through weak coordination, preventing ring-opening side reactions .

Reduction and Cycloaddition Potential

While direct reduction of the thiazole ring is unreported for this compound, analogous bromothiazoles undergo selective hydrogenation.

Theoretical pathway (unverified experimentally):

Predicted regioselectivity favors C2–C3 bond saturation due to steric hindrance from the methylimidazole group .

Stability and Competing Reactions

The compound exhibits limited thermal stability above 150°C, with decomposition pathways including:

Aplicaciones Científicas De Investigación

Pharmacological Properties

4-Bromo-2-(2-methylimidazol-1-yl)thiazole exhibits several pharmacological activities, making it a valuable compound in medicinal chemistry. Key areas of interest include:

- Anticonvulsant Activity : Thiazole derivatives, including those related to 4-bromo compounds, have been evaluated for their anticonvulsant properties. Studies indicate that certain thiazole-bearing analogues demonstrate significant anticonvulsant effects in various seizure models, suggesting potential therapeutic applications in treating epilepsy .

- Antitumor Activity : Research has shown that thiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, thiazole-pyridine hybrids have been synthesized and tested against prostate and breast cancer cells, revealing promising anti-cancer efficacy . The structure-activity relationship (SAR) studies indicate that modifications in the thiazole structure can enhance antitumor activity.

- Antimicrobial Activity : Several thiazole derivatives have demonstrated antibacterial properties. Compounds similar to 4-bromo-thiazoles have been reported to possess antimicrobial activity comparable to standard antibiotics, making them candidates for further development as antibacterial agents .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:

- Condensation Reactions : This method often involves the reaction of 2-methylimidazole with appropriate thiazole precursors under acidic or basic conditions to yield the desired compound.

- Bromination : The introduction of bromine into the thiazole ring can be achieved through electrophilic substitution reactions using brominating agents. This step is crucial for enhancing the biological activity of the resulting compound.

Case Study 1: Anticonvulsant Activity

A study evaluated various thiazole derivatives for their anticonvulsant properties. Among these, compounds with para-halogen substitutions on the phenyl ring showed enhanced activity compared to standard medications like ethosuximide. The findings suggest that structural modifications can significantly impact the anticonvulsant efficacy of thiazole derivatives .

Case Study 2: Antitumor Activity

In a recent investigation, several thiazole-based compounds were tested against human cancer cell lines (e.g., MCF-7 and HCT116). The results indicated that specific structural features of these compounds contribute to their cytotoxicity, with some exhibiting IC50 values in the low micromolar range, demonstrating their potential as chemotherapeutic agents .

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-(2-methylimidazol-1-yl)thiazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In biological systems, it can modulate signaling pathways by interacting with specific receptors or proteins .

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Methylimidazol-1-yl)thiazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

4-Chloro-2-(2-methylimidazol-1-yl)thiazole: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

4-Iodo-2-(2-methylimidazol-1-yl)thiazole:

Uniqueness

4-Bromo-2-(2-methylimidazol-1-yl)thiazole is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its potential as a versatile building block in synthetic chemistry. The bromine atom also contributes to the compound’s biological activity, making it a valuable scaffold for drug discovery .

Actividad Biológica

4-Bromo-2-(2-methylimidazol-1-yl)thiazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

The molecular structure of this compound features a thiazole ring, which is known for its biological significance, particularly in antimicrobial and anticancer activities. The presence of a bromine atom and a methylimidazole moiety enhances its chemical reactivity and potential biological interactions.

Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial activity. The thiazole ring can interact with microbial enzymes, disrupting their function and inhibiting growth. Studies have shown that compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi, suggesting a promising role for this compound in antibiotic development .

Anticancer Activity

A pivotal area of research involves the compound's anticancer properties. Preliminary studies suggest that this compound may act as a cytotoxic agent against different cancer cell lines. For instance, analogs of thiazole compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation .

Table 1: Cytotoxicity Data of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD |

| SMART Compounds | Prostate Cancer | 0.124 - 3.81 |

| ATCAA Series | Various Cancer Types | 0.4 - 2.2 |

Note: TBD indicates that specific IC50 values for this compound are yet to be determined in the literature.

The mechanism of action for this compound is hypothesized to involve:

- Inhibition of Tubulin Polymerization : Similar to other thiazole derivatives, it may interfere with microtubule dynamics, essential for mitosis.

- Enzyme Interaction : The compound likely interacts with specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions and apoptosis in cancer cells .

Case Studies and Research Findings

Several case studies highlight the biological activity of thiazole derivatives:

- Cytotoxicity Against Cancer Cells : Research has shown that various thiazole derivatives exhibit potent cytotoxicity across different cancer cell lines, with IC50 values often in the low micromolar range. For example, compounds structurally related to this compound have been evaluated through NCI's 60 human tumor cell line anticancer drug screen, demonstrating broad-spectrum efficacy .

- Antimicrobial Efficacy : A study focusing on the antimicrobial properties of thiazoles reported significant activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential utility of this compound as an antimicrobial agent.

Propiedades

IUPAC Name |

4-bromo-2-(2-methylimidazol-1-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3S/c1-5-9-2-3-11(5)7-10-6(8)4-12-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFPHQVIYFMWEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC(=CS2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.